Anti-CMV Potency Comparison: Ganciclovir vs. Acyclovir
In a plaque reduction assay using 54 clinical CMV isolates from immunocompromised patients, ganciclovir was found to be significantly more potent than acyclovir. The mean ID50 value for ganciclovir was 2.50 μM, compared to 63.1 μM for acyclovir, representing an approximately 25-fold increase in in vitro sensitivity [1]. This differential activity is attributed to the more efficient phosphorylation of ganciclovir by the CMV UL97 kinase.
| Evidence Dimension | In vitro antiviral activity against CMV (ID50) |
|---|---|
| Target Compound Data | Mean ID50 = 2.50 ± 1.27 μM |
| Comparator Or Baseline | Acyclovir: Mean ID50 = 63.1 ± 30.2 μM |
| Quantified Difference | Approximately 25-fold more sensitive to ganciclovir |
| Conditions | Plaque reduction assay with 54 clinical CMV isolates from immunocompromised patients |
Why This Matters
This data provides the primary scientific justification for selecting ganciclovir over acyclovir for any research involving CMV.
- [1] Cole, N. L., & Balfour, H. H. (1987). In vitro susceptibility of cytomegalovirus isolates from immunocompromised patients to acyclovir and ganciclovir. Diagnostic Microbiology and Infectious Disease, 6(3), 255-261. DOI: 10.1016/0732-8893(87)90020-4. View Source
